3-(1-Methyl-1H-pyrazol-4-yl)phenol
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)phenol: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenol group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-hydroxybenzaldehyde with 1-methylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry principles, such as solvent-free reactions and the use of eco-friendly solvents, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 3-(1-Methyl-1H-pyrazol-4-yl)phenol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Chemistry: 3-(1-Methyl-1H-pyrazol-4-yl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the design of enzyme inhibitors and other bioactive molecules .
Medicine: The compound is explored for its potential therapeutic applications. It is investigated as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with specific performance characteristics .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-(1H-Pyrazol-4-yl)phenol: Lacks the methyl group, which can affect its chemical and biological properties.
3-(1-Methyl-1H-pyrazol-5-yl)phenol: The position of the pyrazole ring attachment differs, leading to variations in reactivity and activity.
4-(1-Methyl-1H-pyrazol-4-yl)phenol: The position of the phenol group is different, influencing its interaction with molecular targets.
Uniqueness: 3-(1-Methyl-1H-pyrazol-4-yl)phenol is unique due to the specific positioning of the methyl group and the phenol group, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for diverse modifications, making it a versatile scaffold in various applications .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-3-2-4-10(13)5-8/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQEPSKTDQJTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.